RIP2 kinase inhibitor 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

RIP2-Kinase-Inhibitor 2 ist ein niedermolekularer Inhibitor, der die Rezeptor-interagierende Serin/Threonin-Kinase 2 (RIP2) angreift. Diese Kinase spielt eine entscheidende Rolle in den Signalwegen des Nukleotid-bindenden Oligomerisationsdomänen 1 (NOD1) und des Nukleotid-bindenden Oligomerisationsdomänen 2 (NOD2), die für die Regulation der angeborenen Immunität unerlässlich sind . Die Hemmung der Rezeptor-interagierenden Serin/Threonin-Kinase 2 hat sich als potenziell therapeutisch bei der Behandlung verschiedener entzündlicher Erkrankungen und Krebsarten erwiesen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von RIP2-Kinase-Inhibitor 2 umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und den abschließenden Kupplungsreaktionen. Ein gängiger Syntheseweg beinhaltet die Verwendung von Chinazolin-Derivaten, die als wirksame RIP2-Inhibitoren bekannt sind . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von RIP2-Kinase-Inhibitor 2 beinhaltet die Skalierung der Labor-Synthesemethoden auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für die Massenproduktion. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reproduzierbarkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

RIP2-Kinase-Inhibitor 2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.

Reduktion: Beinhaltet die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische pH-Werte und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu desoxygenierten Verbindungen führen können. Substitutionsreaktionen können zur Bildung verschiedener funktionalisierter Derivate von RIP2-Kinase-Inhibitor 2 führen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of quinazoline derivatives, which are known to be effective receptor-interacting serine/threonine kinase 2 inhibitors . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives of receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 .

Wissenschaftliche Forschungsanwendungen

RIP2-Kinase-Inhibitor 2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

RIP2-Kinase-Inhibitor 2 entfaltet seine Wirkung, indem er an das aktive Zentrum von RIP2 bindet und so dessen Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege verhindert. Diese Hemmung blockiert die Aktivierung des nuklearen Faktor-Kappa B (NF-κB) und der Mitogen-aktivierten Proteinkinase (MAPK)-Pfade, was zu einer Reduktion der Produktion pro-inflammatorischer Zytokine führt . Zu den beteiligten molekularen Zielen und Pfaden gehören die Nukleotid-bindenden Oligomerisationsdomänen 1 und 2 Rezeptoren sowie verschiedene Adapterproteine und Kinasen .

Wirkmechanismus

Receptor-interacting serine/threonine kinase 2 kinase inhibitor 2 exerts its effects by binding to the active site of receptor-interacting serine/threonine kinase 2, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition blocks the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines . The molecular targets and pathways involved include the nucleotide-binding oligomerization domain 1 and nucleotide-binding oligomerization domain 2 receptors, as well as various adaptor proteins and kinases .

Vergleich Mit ähnlichen Verbindungen

RIP2-Kinase-Inhibitor 2 ist einzigartig in seiner hohen Selektivität und Potenz für RIP2 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Chinazolin-Derivate: Bekannt für ihre RIP2-inhibitorische Aktivität, können aber eine geringere Selektivität aufweisen.

Activin-Rezeptor-ähnliche Kinase-2-Inhibitoren: Diese Verbindungen zeigen ebenfalls eine inhibitorische Aktivität gegen RIP2, können aber unterschiedliche pharmakokinetische Eigenschaften aufweisen.

Andere RIP2-Inhibitoren: Es wurden verschiedene niedermolekulare Inhibitoren identifiziert, die jeweils einzigartige strukturelle Merkmale und Hemmprofile aufweisen.

Eigenschaften

IUPAC Name |

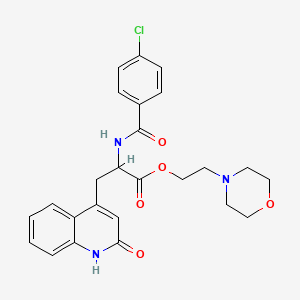

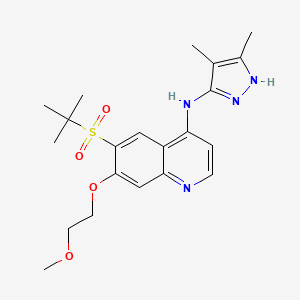

6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4S/c1-13-14(2)24-25-20(13)23-16-7-8-22-17-12-18(29-10-9-28-6)19(11-15(16)17)30(26,27)21(3,4)5/h7-8,11-12H,9-10H2,1-6H3,(H2,22,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODPGRHWJBWTJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OCCOC)S(=O)(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)